N-methylazetidin-3-amine hydrochloride
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Overview
Description
N-methylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C4H10N2 and a molecular weight of 86.14 g/mol . It is a white to off-white solid that is hygroscopic and should be stored under an inert atmosphere at -20°C . This compound is used in various chemical reactions and has applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylazetidin-3-amine hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-methylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives.
Scientific Research Applications
N-methylazetidin-3-amine hydrochloride has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The exact mechanism of action of N-methylazetidin-3-amine hydrochloride is not well-documented. it is known to interact with various molecular targets and pathways, particularly in the synthesis of bioactive compounds. The compound’s reactivity is driven by the presence of the azetidine ring, which imparts significant ring strain and unique reactivity under appropriate conditions .
Comparison with Similar Compounds
N-Methylazetidine: This compound has a similar structure but lacks the hydrochloride group.
3-Azetidinamine: Another similar compound, differing in the substitution pattern on the azetidine ring.
Uniqueness: N-methylazetidin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in the synthesis of complex heterocyclic compounds and bioactive molecules.
Properties
Molecular Formula |
C4H11ClN2 |
---|---|
Molecular Weight |
122.60 g/mol |
IUPAC Name |
N-methylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-5-4-2-6-3-4;/h4-6H,2-3H2,1H3;1H |
InChI Key |
IUVWNLGZKLFAGU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CNC1.Cl |
Origin of Product |
United States |
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